MIA-690 vs. MIA-602: Differential In Vivo Antitumor Efficacy in Castration-Resistant Prostate Cancer Xenografts
In a head-to-head preclinical comparison of MIAMI-class GHRH antagonists, MIA-602 demonstrated superior in vivo efficacy relative to MIA-690 in reducing tumor growth of castration-resistant prostate cancer (CRPC) 22Rv1 xenografts in mice. MIA-602 achieved a 63% reduction in tumor volume after 3 weeks of treatment, whereas MIA-690 produced a less pronounced antitumor effect under the same experimental conditions [1]. This differential efficacy was observed despite both compounds being classified as highly potent GHRH antagonists from the same structural series. In vitro, MIA-602 decreased cell proliferation of 22Rv1, LNCaP, and VCaP prostate cancer cell lines by 70%, 61%, and 20%, respectively (all P < 0.05), indicating direct cellular effects [1]. Researchers specifically seeking maximal antitumor efficacy in CRPC models should consider this quantified performance differential when selecting between MIA-690 and MIA-602.
| Evidence Dimension | In vivo tumor volume reduction in CRPC xenograft model |
|---|---|
| Target Compound Data | MIA-690: less effective than MIA-602 (quantitative reduction data not specified in source) |
| Comparator Or Baseline | MIA-602: decreased 22Rv1 xenograft tumor volumes by 63% after 3 weeks (P < 0.05) |
| Quantified Difference | MIA-602 > MIA-690 in antitumor efficacy; 63% tumor volume reduction observed for MIA-602 |
| Conditions | 22Rv1 human CRPC xenografts in athymic nude mice; subcutaneous administration for 3 weeks |
Why This Matters
This direct comparator data enables researchers to make informed procurement decisions based on quantified efficacy expectations in specific prostate cancer models.
- [1] Fahrenholtz CD, Rick FG, Garcia MI, Zarandi M, Cai RZ, Block NL, Schally AV, Burnstein KL. Preclinical efficacy of growth hormone-releasing hormone antagonists for androgen-dependent and castration-resistant human prostate cancer. Proc Natl Acad Sci U S A. 2014;111(3):1084-1089. View Source
